4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
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Overview
Description
4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine typically involves the condensation of appropriate aminopyrazoles with β-dicarbonyl compounds under controlled conditions. The reaction proceeds via an addition–elimination mechanism (aza-Michael type), where the NH2-group of the starting aminopyrazole bonds with the Cβ of the β-dicarbonyl compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using column chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves nucleophilic or electrophilic substitution reactions, often using halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces alcohols .
Scientific Research Applications
4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer properties and potential use in drug design.
Industry: Utilized in the development of materials with unique photophysical properties
Mechanism of Action
The mechanism of action of 4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, interfering with the activity of enzymes involved in critical biochemical processes. This inhibition can lead to the disruption of cellular functions, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Shares the same core structure but with different substituents.
Phenylpyrazoles: Contains a pyrazole bound to a phenyl group, similar in structure but with different functional groups.
Uniqueness
4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-3-16-18(15-7-5-4-6-8-15)19-20-14(2)13-17(23(19)21-16)22-9-11-24-12-10-22/h4-8,13H,3,9-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCBGASBELPYQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601321895 |
Source
|
Record name | 4-(2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601321895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49664994 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
900270-14-6 |
Source
|
Record name | 4-(2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601321895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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